molecular formula C4H7NO B016044 (R)-(+)-2-Methoxypropionitrile CAS No. 299396-92-2

(R)-(+)-2-Methoxypropionitrile

Cat. No.: B016044
CAS No.: 299396-92-2
M. Wt: 85.1 g/mol
InChI Key: SFPQDYSOPQHZAQ-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-methoxypropanenitrile: is an organic compound with the molecular formula C4H7NO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-methoxypropanenitrile can be achieved through several methods. One common approach involves the reaction of ®-2-chloropropanenitrile with methanol in the presence of a base such as sodium methoxide. The reaction typically proceeds under mild conditions, yielding (2R)-2-methoxypropanenitrile with high enantiomeric purity.

Industrial Production Methods: In an industrial setting, the production of (2R)-2-methoxypropanenitrile may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-methoxypropanenitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Amines or alcohols are typical products.

    Substitution: Various substituted nitriles can be formed depending on the reagents used.

Scientific Research Applications

Chemistry: (2R)-2-methoxypropanenitrile is used as a building block in organic synthesis. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology: In biological research, (2R)-2-methoxypropanenitrile can be used to study enzyme interactions and metabolic pathways involving nitriles.

Industry: In the industrial sector, (2R)-2-methoxypropanenitrile is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-methoxypropanenitrile involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze the conversion of nitriles to other functional groups. The pathways involved can include hydrolysis, reduction, or oxidation, depending on the enzyme and conditions.

Comparison with Similar Compounds

    (2S)-2-methoxypropanenitrile: The enantiomer of (2R)-2-methoxypropanenitrile, with similar chemical properties but different biological activity.

    2-methoxyacetonitrile: A structurally similar compound with a different substitution pattern.

    2-methoxypropionitrile: Another related compound with a different functional group arrangement.

Uniqueness: (2R)-2-methoxypropanenitrile is unique due to its specific chiral configuration, which imparts distinct reactivity and interaction with biological systems compared to its enantiomer and other similar compounds.

Properties

IUPAC Name

(2R)-2-methoxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-4(3-5)6-2/h4H,1-2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPQDYSOPQHZAQ-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420648
Record name (2R)-2-Methoxypropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299396-92-2
Record name (2R)-2-Methoxypropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(+)-2-Methoxypropionitrile
Reactant of Route 2
Reactant of Route 2
(R)-(+)-2-Methoxypropionitrile
Reactant of Route 3
Reactant of Route 3
(R)-(+)-2-Methoxypropionitrile
Reactant of Route 4
Reactant of Route 4
(R)-(+)-2-Methoxypropionitrile
Reactant of Route 5
(R)-(+)-2-Methoxypropionitrile
Reactant of Route 6
Reactant of Route 6
(R)-(+)-2-Methoxypropionitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.